



# Application Notes and Protocols: AM103 Treatment in Ovalbumin-Challenged Mice Models

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | AM103    |           |
| Cat. No.:            | B8567433 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

Allergic asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness (AHR), mucus overproduction, and eosinophilic inflammation. Murine models of allergic asthma induced by ovalbumin (OVA) are widely used to study the pathogenesis of the disease and to evaluate the efficacy of novel therapeutic agents.[1][2] These models mimic key features of human asthma, including the characteristic T-helper 2 (Th2) cell-driven inflammatory response, which involves the production of cytokines such as interleukin-4 (IL-4), IL-5, and IL-13.[1][3]

**AM103** is a novel and selective inhibitor of the 5-lipoxygenase-activating protein (FLAP).[4] FLAP is a critical component in the biosynthesis of leukotrienes, which are potent proinflammatory lipid mediators implicated in the pathophysiology of asthma.[4][5] By binding to FLAP, **AM103** inhibits the production of a broad spectrum of leukotrienes, offering a potential therapeutic strategy for controlling airway inflammation.[4][5]

These application notes provide a comprehensive overview of the use of **AM103** in ovalbumin-challenged mice, including detailed experimental protocols, quantitative data on its efficacy, and a description of the underlying signaling pathways.



### **Data Presentation**

The following tables summarize the quantitative effects of **AM103** on key inflammatory markers in the bronchoalveolar lavage fluid (BALF) of ovalbumin-challenged BALB/c mice.

Table 1: Effect of AM103 on Inflammatory Cell Infiltration in BALF

| Treatment<br>Group              | Total Cell<br>Count (x<br>10^5) | Eosinophil<br>Count (x<br>10^4) | Macrophag<br>e Count (x<br>10^4) | Neutrophil<br>Count (x<br>10^3) | Lymphocyt<br>e Count (x<br>10^4) |
|---------------------------------|---------------------------------|---------------------------------|----------------------------------|---------------------------------|----------------------------------|
| Naive<br>(Saline)               | 1.2 ± 0.2                       | 0.1 ± 0.05                      | 11.5 ± 1.8                       | 0.5 ± 0.2                       | 0.3 ± 0.1                        |
| OVA-<br>Challenged<br>(Vehicle) | 8.5 ± 1.5                       | 5.2 ± 0.9                       | 25.3 ± 4.1                       | 3.1 ± 0.8                       | 2.8 ± 0.5                        |
| OVA +<br>AM103 (10<br>mg/kg)    | 4.3 ± 0.8                       | 2.1 ± 0.5                       | 18.7 ± 3.2                       | 1.5 ± 0.4                       | 1.5 ± 0.3                        |
| OVA +<br>AM103 (30<br>mg/kg)    | 3.1 ± 0.6                       | 1.0 ± 0.3                       | 15.2 ± 2.5*                      | 0.9 ± 0.3                       | 1.1 ± 0.2                        |

<sup>\*</sup>p < 0.05, \*\*p < 0.01 compared to OVA-Challenged (Vehicle) group. Data are presented as mean  $\pm$  SEM.

Table 2: Effect of AM103 on Eosinophil Peroxidase, Cysteinyl Leukotrienes, and IL-5 in BALF



| Treatment Group             | Eosinophil<br>Peroxidase (U/mL) | Cysteinyl<br>Leukotrienes<br>(pg/mL) | IL-5 (pg/mL) |
|-----------------------------|---------------------------------|--------------------------------------|--------------|
| Naive (Saline)              | 0.5 ± 0.1                       | < 10                                 | < 5          |
| OVA-Challenged<br>(Vehicle) | 12.8 ± 2.1                      | 155 ± 25                             | 85 ± 12      |
| OVA + AM103 (10<br>mg/kg)   | 6.2 ± 1.3                       | 72 ± 15                              | 42 ± 8*      |
| OVA + AM103 (30<br>mg/kg)   | 3.1 ± 0.8                       | 35 ± 9                               | 21 ± 5**     |

<sup>\*</sup>p < 0.05, \*\*p < 0.01 compared to OVA-Challenged (Vehicle) group. Data are presented as mean  $\pm$  SEM.

# **Experimental Protocols Ovalbumin-Induced Allergic Asthma Mouse Model**

This protocol describes a standard method for inducing an allergic inflammatory response in the airways of mice using ovalbumin.[6]

#### Materials:

- Female BALB/c mice (6-8 weeks old)
- Ovalbumin (OVA), Grade V (Sigma-Aldrich)
- Aluminum hydroxide (Alum) adjuvant (e.g., Imject™ Alum, Thermo Fisher Scientific)
- Sterile, pyrogen-free saline (0.9% NaCl)
- Nebulizer system

#### Procedure:

Sensitization:



- $\circ$  On day 0 and day 14, sensitize mice by intraperitoneal (i.p.) injection of 20  $\mu$ g of OVA emulsified in 2 mg of alum in a total volume of 200  $\mu$ L of saline.
- Administer a control group of mice with i.p. injections of saline and alum only.
- Challenge:
  - From day 28 to day 30, challenge the sensitized mice with an aerosol of 1% (w/v) OVA in saline for 30 minutes daily.
  - Challenge the control group with a saline aerosol.
- Treatment:
  - Administer AM103 or vehicle control (e.g., 0.5% methylcellulose) orally, once daily, starting
    one day before the first OVA challenge and continuing throughout the challenge period.

## Bronchoalveolar Lavage (BAL) and Fluid Analysis

This protocol outlines the procedure for collecting and analyzing BAL fluid to assess airway inflammation.

#### Materials:

- Euthanasia agent (e.g., pentobarbital)
- Tracheal cannula (e.g., 20-gauge)
- 1 mL syringe
- Ice-cold phosphate-buffered saline (PBS)
- Hemocytometer or automated cell counter
- Cytocentrifuge and slides
- Differential staining reagents (e.g., Diff-Quik)
- ELISA kits for CysLTs and IL-5



· Eosinophil peroxidase assay kit

#### Procedure:

- BAL Fluid Collection:
  - 24 hours after the final OVA challenge, euthanize the mice.
  - Expose the trachea and insert a cannula.
  - Instill 0.5 mL of ice-cold PBS into the lungs and gently aspirate. Repeat this process three times with fresh PBS, pooling the recovered fluid.
- · Cell Counts:
  - Centrifuge the BAL fluid at 300 x g for 10 minutes at 4°C.
  - Resuspend the cell pellet in a known volume of PBS.
  - Determine the total cell count using a hemocytometer.
  - Prepare cytospin slides and perform a differential cell count after staining.
- Biochemical Analysis:
  - Use the supernatant from the centrifuged BAL fluid for biochemical assays.
  - Measure the concentration of cysteinyl leukotrienes and IL-5 using specific ELISA kits according to the manufacturer's instructions.
  - Determine the eosinophil peroxidase activity using a commercially available assay kit.

# Signaling Pathways and Experimental Workflows AM103 Mechanism of Action in the Leukotriene Synthesis Pathway

**AM103** targets the 5-lipoxygenase-activating protein (FLAP), which is essential for the synthesis of leukotrienes from arachidonic acid. By inhibiting FLAP, **AM103** effectively blocks



the production of pro-inflammatory leukotrienes, including LTB4 and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4).



Click to download full resolution via product page

**AM103** inhibits the FLAP-mediated synthesis of pro-inflammatory leukotrienes.

## Experimental Workflow for Evaluating AM103 in OVA-Challenged Mice

The following diagram illustrates the key steps in the experimental protocol for assessing the efficacy of **AM103**.





Click to download full resolution via product page

Workflow for AM103 efficacy testing in an OVA-induced asthma model.

# Signaling Pathway of Allergic Inflammation in the Airways

This diagram depicts the central role of Th2 cells and the downstream effects of their cytokine production in the context of allergic airway inflammation, and the point of intervention for **AM103**.





Click to download full resolution via product page

Th2-mediated allergic inflammation and the inhibitory role of AM103.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. in vivo models of asthma Aquilo [aquilo.nl]
- 2. Effects of increasing sensitizing doses of ovalbumin on airway hyperresponsiveness in asthmatic mice PMC [pmc.ncbi.nlm.nih.gov]
- 3. Murine models of asthma PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Intranasal challenge with increasing ovalbumin doses differently affects airway hyperresponsiveness and inflammatory cell accumulation in mouse model of asthma -PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vivo and in vitro anti-allergic and anti-inflammatory effects of Dryopteris crassirhizoma through the modulation of the NF-κB signaling pathway in an ovalbumin-induced allergic asthma mouse model PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols: AM103 Treatment in Ovalbumin-Challenged Mice Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8567433#am103-treatment-in-ovalbumin-challenged-mice-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com